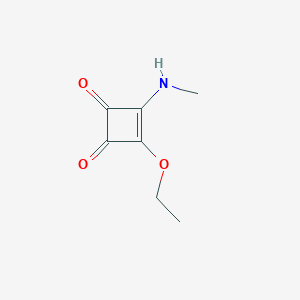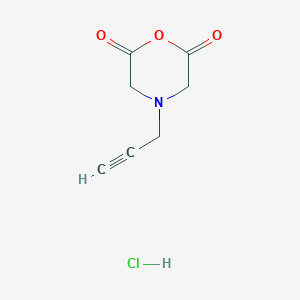
1-(Methylamino)-2-ethoxycyclobutene-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylamino)-2-ethoxycyclobutene-3,4-dione, also known as methoxatin, is a heterocyclic organic compound that belongs to the class of quinone derivatives. It has been extensively studied due to its potential applications in the field of cancer research. Methoxatin is a potent DNA intercalator that can induce DNA damage and inhibit DNA synthesis, which makes it a promising candidate for cancer treatment.
Mecanismo De Acción
Methoxatin exerts its anticancer effects by intercalating into the DNA double helix and inhibiting DNA synthesis. It can also induce DNA damage by generating reactive oxygen species and free radicals. The DNA damage induced by 1-(Methylamino)-2-ethoxycyclobutene-3,4-dione can lead to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Methoxatin has been shown to exhibit a range of biochemical and physiological effects. It can induce oxidative stress and DNA damage, which can lead to cell cycle arrest and apoptosis. Methoxatin has also been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. The inhibition of topoisomerases by this compound can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxatin has several advantages for lab experiments. It is a potent DNA intercalator that can induce DNA damage and inhibit DNA synthesis, which makes it a valuable tool for studying the mechanisms of DNA replication and transcription. Methoxatin is also effective against drug-resistant cancer cells, which makes it a promising candidate for developing new cancer treatments.
However, there are also limitations to using 1-(Methylamino)-2-ethoxycyclobutene-3,4-dione in lab experiments. It is a highly reactive compound that can generate reactive oxygen species and free radicals, which can lead to non-specific DNA damage. Methoxatin is also relatively unstable and can undergo degradation over time, which can affect its potency and purity.
Direcciones Futuras
There are several future directions for research on 1-(Methylamino)-2-ethoxycyclobutene-3,4-dione. One area of research is to develop new synthesis methods that can improve the yield and purity of the compound. Another area of research is to investigate the potential of this compound as a combination therapy with other cancer drugs. Methoxatin has also been shown to exhibit activity against other diseases, such as malaria, and further research is needed to explore its potential applications in other fields. Overall, this compound has shown great promise as a potent DNA intercalator with potential applications in cancer research and other fields.
Métodos De Síntesis
The synthesis of 1-(Methylamino)-2-ethoxycyclobutene-3,4-dione involves the condensation of 3-methylamino-2-cyclobutenone with ethyl acetoacetate in the presence of a base. The resulting product is then oxidized to form this compound. The synthesis of this compound has been reported in several studies, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Methoxatin has been extensively studied for its potential applications in cancer research. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. Methoxatin has also been shown to be effective against drug-resistant cancer cells, which makes it a promising candidate for overcoming drug resistance in cancer treatment.
Propiedades
IUPAC Name |
3-ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7-4(8-2)5(9)6(7)10/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUDBAYBOZLIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29950-13-8 |
Source


|
| Record name | 3-ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951240.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate](/img/structure/B2951244.png)
![5-Cyclopropyl-3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2951246.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2951248.png)

![N~1~-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2951251.png)
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2951252.png)

![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2951257.png)

![N-(2,6-dimethylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2951259.png)
![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)
![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)